molecular formula C21H15N3O4S2 B2744945 (E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-phenylisoxazole-3-carboxamide CAS No. 1173494-03-5

(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2744945
CAS No.: 1173494-03-5
M. Wt: 437.49
InChI Key: KENLWXIXIZWPPW-QURGRASLSA-N
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Description

(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-phenylisoxazole-3-carboxamide is a recognized covalent inhibitor that selectively and irreversibly targets Bruton's Tyrosine Kinase (BTK) by forming a bond with the Cys481 residue in the ATP-binding pocket Nature Chemical Biology . This mechanism potently suppresses B-cell receptor (BCR) signaling, a pathway critically involved in the activation, proliferation, and survival of B-cells. As a key research tool, this compound is extensively used to dissect the role of BTK in autoimmune pathologies such as rheumatoid arthritis and lupus, as well as in B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma Journal of Medicinal Chemistry . Its high selectivity and irreversible binding profile make it particularly valuable for in vitro and in vivo studies aiming to understand BCR-driven signaling networks, validate BTK as a therapeutic target, and explore mechanisms of resistance to BTK inhibition. Researchers utilize this compound to gain critical insights that can inform the development of novel treatment strategies for immune and oncological disorders.

Properties

IUPAC Name

N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4S2/c1-3-11-24-17-10-9-15(30(2,26)27)12-19(17)29-21(24)22-20(25)16-13-18(28-23-16)14-7-5-4-6-8-14/h1,4-10,12-13H,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENLWXIXIZWPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=NOC(=C3)C4=CC=CC=C4)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-phenylisoxazole-3-carboxamide is a complex organic molecule with potential biological activities attributed to its unique structural features. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H15N3O4S2C_{21}H_{15}N_{3}O_{4}S_{2} with a molecular weight of 437.5 g/mol. The structure includes a benzo[d]thiazole moiety, which is known for its bioactive properties, and incorporates both methylsulfonyl and prop-2-yn-1-yl substituents that may influence its interactions with biological targets.

PropertyValue
Molecular FormulaC21H15N3O4S2C_{21}H_{15}N_{3}O_{4}S_{2}
Molecular Weight437.5 g/mol
Structural FeaturesBenzo[d]thiazole, isoxazole
CAS Number1173494-03-5

Antimicrobial Activity

Compounds similar to this compound have been shown to exhibit significant antimicrobial properties. The presence of the benzo[d]thiazole ring is often correlated with enhanced antimicrobial activity, making these compounds candidates for drug development against various infections.

Anti-inflammatory Properties

The compound's structural components suggest potential anti-inflammatory effects. The methylsulfonyl group may play a role in modulating inflammatory pathways, which is critical in treating conditions such as arthritis and other inflammatory diseases. Research indicates that similar thiazole derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation .

Anticancer Potential

Numerous studies have highlighted the anticancer potential of thiazole-based compounds. For instance, derivatives containing the thiazole ring have demonstrated cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis indicates that modifications in the phenyl ring can significantly enhance anticancer activity. In vitro assays have shown that related compounds can inhibit cell proliferation in cancer cells such as Jurkat and HT-29 .

Case Studies and Research Findings

  • Anticancer Activity : A study involving thiazole derivatives reported IC50 values indicating effective cytotoxicity against cancer cell lines. For example, one derivative exhibited an IC50 value of 1.61 µg/mL against Jurkat cells, suggesting strong anticancer activity .
  • Mechanism of Action : Molecular dynamics simulations have revealed that thiazole-containing compounds interact with target proteins primarily through hydrophobic contacts, which are crucial for their biological efficacy .
  • Comparative Analysis : A comparative study of various benzo[d]thiazole derivatives indicated that those with additional functional groups like methylsulfonyl showed enhanced activity against microbial strains compared to simpler analogs .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Benzothiazole Position) Key Functional Groups Solubility & Reactivity Notes Reference
Target Compound 6-Methylsulfonyl, 3-Propargyl Isoxazole-carboxamide High polarity; propargyl enables click chemistry
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide 6-Trifluoromethyl Phenylacetamide Lipophilic; electron-withdrawing CF₃ group
3-(3-Ethoxyphenyl)-N′-[(E,2E)-3-(2-methoxyphenyl)propenylidene]-1H-pyrazole-5-carbohydrazide Ethoxy, Methoxy Pyrazole-carbohydrazide Moderate solubility; hydrogen-bond donor
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 2-Chlorophenyl Triazole-thione Rigid crystal lattice via N–H···S bonds

Key Findings:

Propargyl vs. Alkoxy Chains : The propargyl group offers orthogonal reactivity (e.g., azide-alkyne cycloaddition) absent in ethoxy/methoxy-substituted analogs (e.g., compounds) .

Heterocyclic Appendages : The isoxazole-carboxamide in the target compound may exhibit stronger hydrogen-bonding than triazole-thione systems (), influencing target selectivity .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data (Hypothetical Projections)

Property Target Compound N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide 3-(3-Ethoxyphenyl)-N′-propenylidene-pyrazole
LogP (Predicted) 2.8 3.5 2.9
Metabolic Stability Moderate (sulfonyl resistance) High (CF₃ group) Low (ethoxy hydrolysis)
Hydrogen-Bond Acceptors 6 4 5

Analysis:

  • Lipophilicity : The target compound’s LogP (2.8) is lower than trifluoromethyl analogs (3.5), aligning with its methylsulfonyl group’s polar nature .
  • Metabolic Stability : Methylsulfonyl groups are less prone to oxidative metabolism than ethoxy groups (), suggesting intermediate stability .

Q & A

Q. How can multi-omics approaches (proteomics, transcriptomics) uncover off-target or polypharmacological effects?

  • Answer : Perform phosphoproteomics (TiO₂ enrichment) to map kinase signaling changes and RNA-seq to identify differentially expressed genes. Integrate with STRING database networks to link targets to pathways. For example, benzo[d]thiazole derivatives have shown cross-reactivity with carbonic anhydrases and histone deacetylases .

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